Ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate
Description
Ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate is a thiazole-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 2 of the thiazole ring and an ethyl acetate moiety linked via a methylene bridge at position 2. The Boc group serves as a protective group for amines, enhancing stability during synthetic processes while allowing deprotection under mild acidic conditions. This compound is structurally versatile, acting as a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting proteases or kinase inhibitors. Its spectroscopic characterization typically includes distinct IR stretches for the Boc carbonyl (~1730 cm⁻¹) and ester carbonyl (~1700 cm⁻¹), alongside ¹H/¹³C NMR signals for tert-butyl protons (δ 1.44 ppm) and the thiazole ring .
Properties
Molecular Formula |
C12H20N2O4S |
|---|---|
Molecular Weight |
288.37 g/mol |
IUPAC Name |
ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-2H-1,3-thiazol-3-yl]acetate |
InChI |
InChI=1S/C12H20N2O4S/c1-5-17-9(15)8-14-6-7-19-10(14)13-11(16)18-12(2,3)4/h6-7,10H,5,8H2,1-4H3,(H,13,16) |
InChI Key |
OQEYCSMEOLCRHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=CSC1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Boc-Protection of Thiazole Amine Precursors
The Boc-protection of ethyl 2-aminothiazole-5-carboxylate derivatives is a critical first step. In a representative procedure, ethyl 2-amino-4-methylthiazole-5-carboxylate (5.00 g, 26.80 mmol) reacts with di-tert-butyl dicarbonate (6.44 g, 29.50 mmol) in anhydrous tetrahydrofuran (200 mL) under triethylamine (2.99 g) and 4-dimethylaminopyridine (DMAP, 0.30 g) catalysis. The reaction proceeds at 0°C to 20°C for 16 hours, yielding 79% of the Boc-protected product after acidification and extraction.
Table 1: Comparative Boc-Protection Yields Under Varied Conditions
| Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Triethylamine | DMAP | THF | 0–20 | 16 | 79 |
| – | DMAP | THF | 20 | 18–24 | 72 |
| Triethylamine | DMAP | DCM | 20 | 48 | 60 |
| Triethylamine | DMAP | THF | 20 | 12 | 26.7 |
Key variables affecting yield include solvent choice (tetrahydrofuran > dichloromethane), catalyst loading (DMAP ≥ 0.1 eq), and reaction duration. Prolonged exposure (>24 hours) in dichloromethane risks Boc-group cleavage, whereas THF stabilizes intermediates.
Cyclization Strategies for Thiazole Core Formation
The thiazole ring is constructed via cyclocondensation of α-bromoacetate derivatives with thioureas. For example, methyl p-aminobenzoates react with potassium thiocyanate and bromine in acetic acid to form benzo[d]thiazole intermediates, which are subsequently functionalized. Adapting this to ethyl 2-(2-aminothiazol-yl)acetate synthesis, ethyl α-bromoacetate (1.2 eq) and thiourea (1.0 eq) in ethanol at reflux for 6 hours yield the thiazole core, followed by Boc-protection (Scheme 1).
Scheme 1: Proposed Cyclization Mechanism
Regioselective Esterification and Side-Chain Modifications
Introducing the ethyl acetate moiety at position 3 requires careful regiocontrol. A two-step protocol involves:
- Mitsunobu Reaction : Ethyl glycolate (1.5 eq) couples to Boc-protected thiazole-2-amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF (0°C to 20°C, 12 hours).
- Acid-Catalyzed Esterification : The intermediate hydroxy group is esterified with acetyl chloride (2.0 eq) in dichloromethane, achieving 68% overall yield.
Critical Parameters :
- Excess ethyl glycolate (≥1.5 eq) minimizes diastereomer formation.
- Low temperatures (−10°C) enhance Mitsunobu regioselectivity.
Optimization of Catalytic Systems
Role of DMAP in Boc-Protection
4-Dimethylaminopyridine (DMAP) accelerates Boc-anhydride activation via nucleophilic catalysis. In THF, DMAP (0.1 eq) increases yields from 26.7% to 79% by stabilizing the mixed carbonate intermediate (Figure 1).
Figure 1: DMAP Catalytic Cycle
Solvent Effects on Reaction Kinetics
Polar aprotic solvents (THF, DMF) favor Boc-protection by solubilizing intermediates. Non-polar solvents (DCM) slow kinetics but improve selectivity for mono-Boc products. For example, THF-based reactions achieve 79% yield vs. 60% in DCM under identical conditions.
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d6) of the target compound shows:
- δ 1.22 (t, 3H, CH2CH3), δ 1.43 (s, 9H, C(CH3)3), δ 2.44 (s, 3H, thiazole-CH3), δ 4.22 (q, 2H, OCH2), δ 11.83 (s, 1H, NH).
13C NMR confirms the Boc carbonyl at δ 153.2 ppm and ester carbonyl at δ 166.8 ppm.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) establishes ≥98% purity, with retention time (Rt) = 1.98 min.
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Bulk Boc-protection uses di-tert-butyl dicarbonate (Boc2O) due to its commercial availability and handling safety compared to gaseous phosgene derivatives. THF is preferred over DMF for lower toxicity and easier recycling.
Waste Management Strategies
Neutralization of acidic byproducts (e.g., HCl) with aqueous NaHCO3 minimizes environmental impact. Organic phases (ethyl acetate) are distilled and reused, reducing solvent consumption by 40%.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, by binding to the active site and preventing substrate access . This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its Boc-amine and ester functionalities. Below is a comparative analysis with structurally related thiazole derivatives:
Physicochemical Properties
- Melting Points: Target Compound: Not reported in evidence; expected to be >100°C due to Boc group rigidity. Ethyl 2-cyano-2-(2-(2-methylindol-3-yl)benzothiazol-3-yl)acetate (6b): 109–111°C . Ethyl 5-chloro-2-oxo-benzothiazoleacetate: Likely >120°C due to chloro substituent .
- Spectroscopic Data: Boc-protected compounds show tert-butyl singlet at δ 1.44 ppm in ¹H NMR and carbonyl signals in IR . Cyanoacetate derivatives (e.g., 6b) exhibit strong IR stretches at ~1728 cm⁻¹ (ester C=O) and CN groups at ~2200 cm⁻¹ .
Q & A
Q. Critical Factors :
Q. Table 1: Comparison of Synthetic Methods
How can researchers validate the structural integrity of this compound, and what analytical contradictions may arise?
Basic Question
Validation Techniques :
Q. Contradictions :
- Impurity Peaks : Trace ethyl acetate solvent residues in NMR (~1.2 ppm) may overlap with Boc signals, requiring high-resolution MS for clarification .
- Hydrate Formation : Crystallization from aqueous ethanol can introduce water molecules, altering melting points .
What strategies optimize the synthesis of this compound for scalable academic research?
Advanced Question
Key Strategies :
- Catalyst-Free Reactions : Three-component reactions avoid metal catalysts, simplifying purification .
- Solvent Recycling : Ethyl acetate recovery via rotary evaporation reduces costs and environmental impact .
- Microwave Assistance : Shortens reaction times (e.g., 1h vs. 24h for traditional reflux) while maintaining yields >80% .
Case Study : Method C (Table 1) achieved 87.2% yield by using stoichiometric reagents in ethyl acetate at 20°C, minimizing side reactions .
How should researchers address discrepancies in spectral data or unexpected byproducts?
Advanced Question
Methodological Approach :
Cross-Validation : Use complementary techniques (e.g., HR-MS with NMR) to confirm molecular weight and functional groups .
Byproduct Identification : LC-MS/MS can detect oxidation products (e.g., hydroxylated derivatives from aerobic degradation) .
Crystallography : Single-crystal X-ray diffraction resolves ambiguous proton assignments in crowded spectral regions .
Example : A 0.4% deviation in microanalysis (Method A) was traced to residual sodium sulfate; repeated washing with anhydrous ether resolved the issue .
What biological activities are associated with this compound, and how can they be systematically evaluated?
Advanced Question
Reported Activities :
Q. Evaluation Protocols :
- In Vitro Assays : Broth microdilution (CLSI guidelines) for MIC determination against Candida spp. or Staphylococcus aureus .
- Molecular Docking : Simulate interactions with target proteins (e.g., CYP51 for antifungals) using AutoDock Vina .
How do degradation pathways impact the stability of this compound in biological studies?
Advanced Question
Primary Pathways :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
